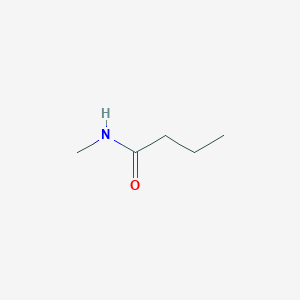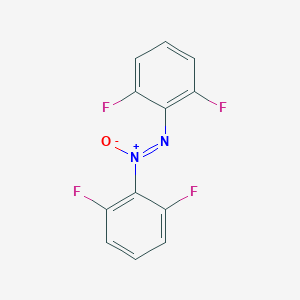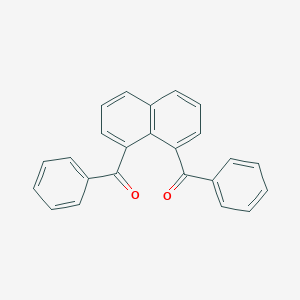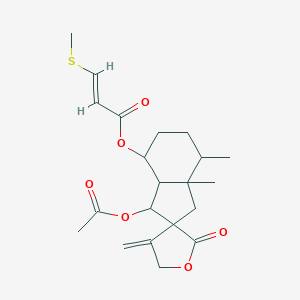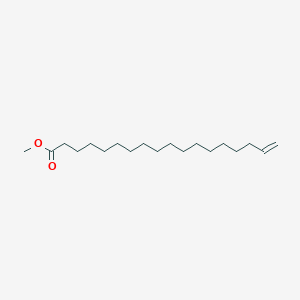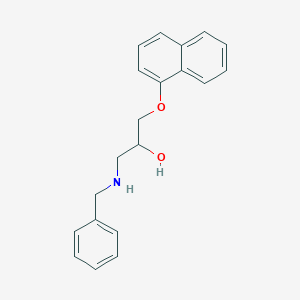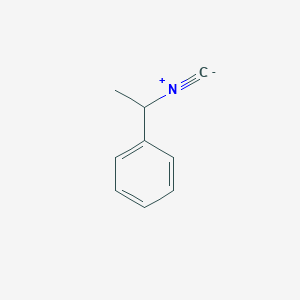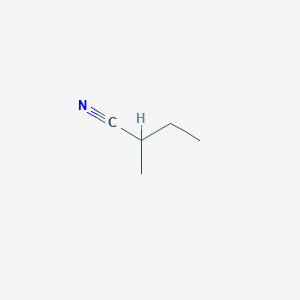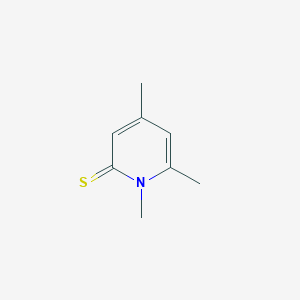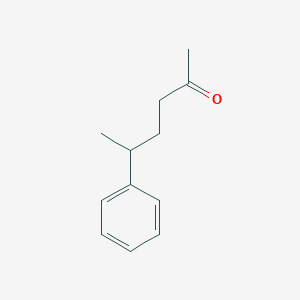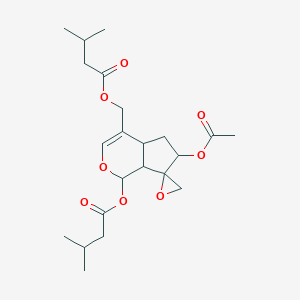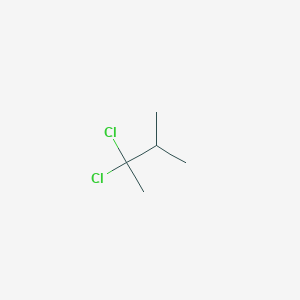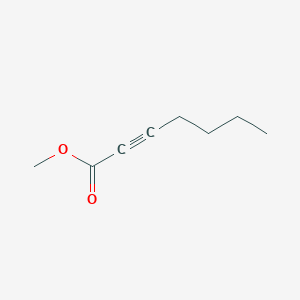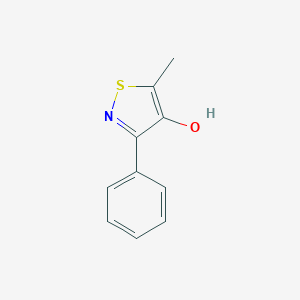
Veralkamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veralkamine is a natural product that has been isolated from the marine sponge Verongula rigida. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. The compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Veralkamine is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Veralkamine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Veralkamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Veralkamine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. Furthermore, Veralkamine has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Veralkamine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug. However, the low yield of the compound from natural sources and the complexity of its synthesis are limitations that need to be overcome. Furthermore, the mechanism of action of Veralkamine is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Veralkamine. Further research is needed to understand the mechanism of action of the compound. This will enable the development of more effective drugs based on Veralkamine. Furthermore, research is needed to optimize the synthesis of the compound and increase its yield. The potential applications of Veralkamine in the treatment of various diseases need to be explored further. Finally, the safety and toxicity of the compound need to be evaluated to ensure its suitability for use as a drug.
Conclusion:
Veralkamine is a natural product that has attracted considerable attention from the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. Veralkamine has been extensively studied, and its mechanism of action is believed to work through the inhibition of various enzymes and signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
Veralkamine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and semi-synthesis. The most commonly used method is the extraction of the compound from the marine sponge Verongula rigida. However, the yield of the compound is low, and the process is time-consuming. Chemical synthesis and semi-synthesis are alternative methods that have been developed to overcome these limitations.
Wissenschaftliche Forschungsanwendungen
Veralkamine has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Veralkamine has antifungal properties and has been found to inhibit the growth of various fungi.
Eigenschaften
CAS-Nummer |
17155-31-6 |
|---|---|
Produktname |
Veralkamine |
Molekularformel |
C27H43NO2 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
Kanonische SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



